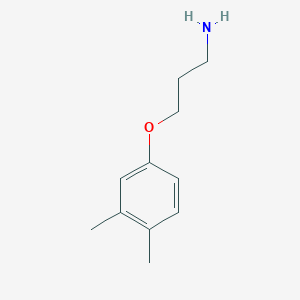

3-(3,4-Dimethylphenoxy)propan-1-amine

Overview

Description

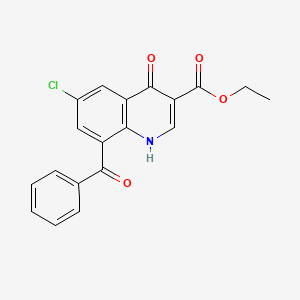

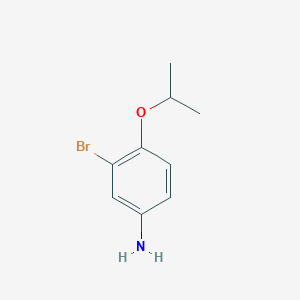

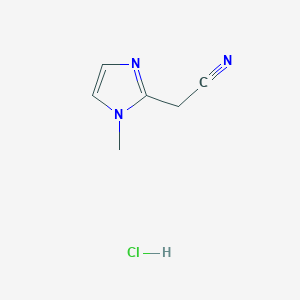

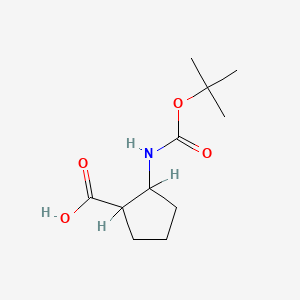

“3-(3,4-Dimethylphenoxy)propan-1-amine” is a chemical compound . It is a liquid at room temperature . The IUPAC name for this compound is “3-(3,4-dimethylphenoxy)-1-propanamine” and its InChI code is "1S/C11H17NO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7,12H2,1-2H3" .

Molecular Structure Analysis

The molecular formula of “3-(3,4-Dimethylphenoxy)propan-1-amine” is C11H17NO . The molecular weight is 179.26 g/mol . The InChI key is VNFFUZZTTCUAEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“3-(3,4-Dimethylphenoxy)propan-1-amine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Conformational Analyses and Crystal Structures

Research has demonstrated the importance of crystallography in understanding the structural and conformational aspects of compounds related to 3-(3,4-Dimethylphenoxy)propan-1-amine. For instance, Nitek et al. (2020) reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting their hydrogen-bonded chains and rings in crystal packing, which provides insight into their potential applications in material science and pharmacology Nitek, A. Kania, H. Marona, A. Waszkielewicz, & E. Żesławska, 2020.

Drug Metabolism and Design

Xi et al. (2011) focused on the design and synthesis of DDPH analogs as α₁-adrenoceptors antagonists, highlighting the role of structural modifications in enhancing drug efficacy and stability. This research underlines the pharmaceutical applications of compounds structurally related to 3-(3,4-Dimethylphenoxy)propan-1-amine, especially in designing drugs with improved pharmacokinetics Baomin Xi, Zhenzhou Jiang, J. Zou, P. Ni, & Wen-Hua Chen, 2011.

Physical Properties of Amines

A study by Blanco et al. (2017) on the density, speed of sound, viscosity, and surface tension of 3-Dimethylamino-1-propylamine and its mixtures with water and other amines provides valuable data for applications in separation processes and chemical engineering. This research offers insights into the selection of amine systems for industrial applications, such as acidic gases separation A. Blanco, A. García-Abuín, D. Gómez‐Díaz, & J. Navaza, 2017.

Deracemization and Biocatalysis

Koszelewski et al. (2009) explored the deracemization of mexiletine, a chiral antiarrhythmic agent, using omega-transaminases. This approach demonstrates the application of related compounds in stereochemically precise synthesis processes, which are critical in pharmaceutical manufacturing Dominik Koszelewski, Desiree Pressnitz, Dorina Clay, & W. Kroutil, 2009.

Polymer Science and Surface Modification

An et al. (2015) discussed the synthesis and properties of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents. This research highlights the potential of such compounds in developing materials with novel properties, such as thermal sensitivity and solubility changes, which can be applied in imaging technologies and material science Li An, B. Yu, J. Pu, & Zhongxiao Li, 2015.

Safety and Hazards

properties

IUPAC Name |

3-(3,4-dimethylphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFFUZZTTCUAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenoxy)propan-1-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)

![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)